molecular formula C10H21NO B1487802 1-(2,2-Dimethylpropyl)piperidin-3-ol CAS No. 1824136-73-3

1-(2,2-Dimethylpropyl)piperidin-3-ol

Cat. No. B1487802
CAS RN: 1824136-73-3
M. Wt: 171.28 g/mol
InChI Key: BBMOPHADTQUXJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, including “1-(2,2-Dimethylpropyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “1-(2,2-Dimethylpropyl)piperidin-3-ol” is 171.28 g/mol. Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Piperidine derivatives are crucial in the synthesis of various pharmaceutical compounds. “1-(2,2-Dimethylpropyl)piperidin-3-ol” can serve as a building block in the construction of drugs due to its structural flexibility and reactivity . It can be used to create substituted piperidines, which are present in more than twenty classes of pharmaceuticals .

Anticancer Agents

Research has shown that piperidine derivatives can be effective in anticancer therapies. “1-(2,2-Dimethylpropyl)piperidin-3-ol” may contribute to the development of new anticancer drugs by acting on specific pathways or targets within cancer cells .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the treatment of infections. “1-(2,2-Dimethylpropyl)piperidin-3-ol” could be utilized to develop new antimicrobial agents that combat resistant strains of bacteria and fungi .

Cardiovascular Drug Development

Some piperidine derivatives have shown promise in treating cardiovascular diseases. “1-(2,2-Dimethylpropyl)piperidin-3-ol” might be involved in the synthesis of compounds with hypotensive activities, potentially offering new treatments for hypertension .

Neurodegenerative Disease Research

Piperidine derivatives are also explored for their potential in treating neurodegenerative diseases. “1-(2,2-Dimethylpropyl)piperidin-3-ol” could be part of the synthesis of drugs aimed at conditions like Alzheimer’s disease, due to its ability to cross the blood-brain barrier and interact with neural pathways .

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory effects of piperidine derivatives are well-documented. “1-(2,2-Dimethylpropyl)piperidin-3-ol” may be used to create new pain relief medications that offer an alternative to current treatments, with potentially fewer side effects .

Mechanism of Action

While the specific mechanism of action for “1-(2,2-Dimethylpropyl)piperidin-3-ol” is not mentioned in the search results, piperidine-containing compounds are known to exhibit a wide variety of biological activities . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Safety and Hazards

While specific safety data for “1-(2,2-Dimethylpropyl)piperidin-3-ol” was not found, piperidin-3-ol, a related compound, is classified as a skin corrosive/irritant (Category 1A, B, C), H314 . It causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives, including “1-(2,2-Dimethylpropyl)piperidin-3-ol”, are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2,2-dimethylpropyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-5-9(12)7-11/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMOPHADTQUXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethylpropyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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